Glyoxime

Mass spectrometry Coordination chemistry Analytical characterization

Glyoxime (ethanedial dioxime, CAS 557-30-2) is the sole viable starting material for synthesizing dichloroglyoxime—a critical intermediate for functionalized vic-dioximes, furazan derivatives, and energetic material precursors (TKX-50 pathway). Unlike dimethylglyoxime (DMG), Glyoxime lacks methyl substituents, enabling the requisite chlorination pathway that DMG cannot undergo (HCl/H₂O₂, 81–98% yield). Glyoxime also exhibits moderate aqueous solubility, eliminating the need for organic co-solvents required by water-insoluble DMG (~5.47 × 10⁻³ M), reducing solvent costs and simplifying waste handling. For iron(II) clathrochelate synthesis, Glyoximate fragments produce distortion angles φ = 20.7–22.6°—approximately 15–18% smaller than DMG fragments (24.0–24.7°)—yielding a coordination geometry closer to trigonal prismatic. Supplied moistened with ~20% water to mitigate explosion hazard; dry material is moderately shock-sensitive.

Molecular Formula C2H4N2O2
Molecular Weight 88.07 g/mol
CAS No. 557-30-2
Cat. No. B048743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxime
CAS557-30-2
SynonymsEthanedial 1,2-Dioxime; _x000B_Ethanedial Dioxime;  Glyoxal Dioxime;  Ethanedione Dioxime;  NSC 18263;  Pik-off
Molecular FormulaC2H4N2O2
Molecular Weight88.07 g/mol
Structural Identifiers
SMILESC(=NO)C=NO
InChIInChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H/b3-1-,4-2-
InChIKeyLJHFIVQEAFAURQ-CCAGOZQPSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyoxime (CAS 557-30-2) Technical Overview: Properties and Procurement Specifications


Glyoxime (ethanedial dioxime, CAS 557-30-2) is the simplest aliphatic vicinal dioxime, consisting of two oxime groups directly attached to adjacent carbons [1]. It exists as a white to pale cream crystalline solid with a melting point of 178–180 °C and decomposes at approximately 169 °C when dry . Glyoxime is functionally related to glyoxal and serves as a bidentate chelating ligand capable of forming stable complexes with Ni(II), Pd(II), Co(II), and Cu(II) in square-planar H-bridged structures with 1:2 metal-ligand stoichiometry [2]. Commercial glyoxime is routinely supplied as a moistened product containing approximately 20% water to mitigate explosion hazard, as the dry compound is rated moderately shock sensitive with energy release slightly exceeding TNT [3].

Why Glyoxime Cannot Be Substituted with Dimethylglyoxime or Other Vic-Dioximes in Critical Applications


Substituting Glyoxime with its closest structural analog dimethylglyoxime (DMG) introduces fundamentally different coordination geometry, solubility behavior, and synthetic accessibility. Glyoxime lacks the methyl substituents that in DMG introduce steric bulk and hydrophobic character, resulting in distinct clathrochelate distortion angles (average φ = 20.7–22.6° for glyoximate vs. 24.0–24.7° for dimethylglyoximate fragments) that alter encapsulated metal ion geometry and electronic properties [1]. Furthermore, Glyoxime exhibits moderate aqueous solubility whereas DMG is practically water-insoluble (~5.47 × 10⁻³ M at 25 °C), precluding aqueous-phase applications without organic co-solvents [2]. Critically, Glyoxime serves as the essential starting material for dichloroglyoxime synthesis—a key intermediate for functionalized glyoxime derivatives and heterocyclic compounds—where DMG cannot substitute due to its methyl groups blocking the requisite chlorination pathway [3].

Quantitative Differentiation Evidence: Glyoxime (CAS 557-30-2) vs. Structural Analogs


Glyoxime Exhibits Distinct Negative Ion Fragmentation Pathway Relative to Methyl- and Dimethylglyoxime

In negative ion chemical ionization mass spectrometry at 0.5 torr with ammonia or methane, the nickel(II) glyoximate complex Ni(GmH)₂ exhibits a distinct fragmentation pattern compared to methylglyoxime and dimethylglyoxime analogs. The extent of fragmentation decreases gradually from the glyoximato derivative to the diphenylglyoximato derivative, with glyoxime producing the highest degree of fragmentation among the series [1]. For free ligands, glyoxime uniquely generates [M - H - H₂]⁻ as the base peak, whereas methylglyoxime, dimethylglyoxime, and diphenylglyoxime produce [M - H]⁻ as the base peak, reflecting fundamental differences in gas-phase proton affinity and hydrogen-bonding networks [1].

Mass spectrometry Coordination chemistry Analytical characterization

Glyoximate Chelate Fragments Produce Smaller Distortion Angles in Iron(II) Clathrochelates than Dimethylglyoximate Analogs

X-ray diffraction analysis of iron(II) clathrochelates of formula FeBd₂Dm(BF)₂ reveals that the distortion angle φ, which quantifies deviation of the FeN₆ coordination polyhedron from trigonal prismatic toward trigonal antiprismatic geometry, differs systematically with the α-dioximate chelate fragment [1]. For glyoximate-containing fragments (Gm²⁻), the average φ value is 20.7° (type A) to 22.6° (type B). In contrast, dimethylglyoximate fragments (Dm²⁻) produce larger average φ values of 24.0° and 24.7°, representing an approximately 15–18% relative increase in trigonal-prismatic distortion [1]. Methylglyoximate fragments yield intermediate values (average 23.2°) [1].

Clathrochelate complexes Coordination geometry Cage compounds X-ray crystallography

Glyoxime Serves as a Scalable Precursor for Dichloroglyoxime with 81–98% Reported Yield

Glyoxime is uniquely positioned as the direct precursor to dichloroglyoxime (HON:CCl–CCl:NOH), a versatile intermediate for functionalized glyoxime derivatives and heterocyclic compounds including furazans and quinoxaline dioximes [1]. A patent-described procedure achieves dichloroglyoxime in 81–98% yield from glyoxime via simultaneous dosing of concentrated HCl and H₂O₂ into a glyoxime suspension in aqueous CaCl₂ at 15–25 °C, using molar ratios of glyoxime:HCl:H₂O₂ = 1.0:(2.0–2.4):(2.2–2.4) [1]. This chlorination pathway is structurally inaccessible to dimethylglyoxime and other alkyl-substituted vic-dioximes due to the absence of replaceable hydrogen atoms on the carbon backbone [2].

Organic synthesis Halogenated intermediates Heterocyclic precursors Process chemistry

Glyoxime Exhibits Moderate Aqueous Solubility Whereas Dimethylglyoxime is Practically Water-Insoluble

Glyoxime is soluble in water and DMSO, producing an alkaline aqueous solution . In contrast, dimethylglyoxime (DMG), the most widely used vic-dioxime analytical reagent, exhibits extremely limited water solubility of approximately 5.47 × 10⁻³ M (0.5 g/L) at 25 °C and requires organic co-solvents (ethanol, acetone, pyridine) for practical analytical applications [1]. This solubility differential of at least one to two orders of magnitude dictates fundamentally different solution-phase handling and formulation requirements [2].

Solubility Analytical reagent formulation Aqueous-phase chemistry

Glyoxime Forms Square-Planar 1:2 Metal Complexes with Ni(II), Cu(II), Co(II), and Pd(II) via Trans-Anti Oxime Geometry

Glyoxime and its substituted derivatives (e.g., arylaminoglyoximes) exist in the trans-anti configuration as confirmed by IR and NMR spectroscopy [1]. Complexation with Cu(II), Ni(II), Co(II), and Pd(II) yields square-planar H-bridged structures with a consistent metal-to-ligand ratio of 1:2, except for the Cu(II) complex of N-(4-sulfamidophenyl)glyoxime (SAGH₂) where a 1:1 ratio is observed [1]. This stoichiometric behavior is characteristic of vic-dioximes where intramolecular O–H⋯O hydrogen bonding stabilizes the square-planar geometry [2]. In contrast, dimethylglyoxime forms thermodynamically stable 1:2 complexes with Ni(II) and Pd(II) but exhibits different solution-phase behavior with Cu(II), where only [Cu(Hdmg)₂] is detected in solution without evidence of [Cu(Hdmg)]⁺ intermediates [3].

Coordination chemistry Metal complexation Chelation stoichiometry

Glyoxime Moessbauer Isomer Shifts in Iron(II) Clathrochelates Distinguish Aliphatic from Aromatic Dioxime Ligands

Moessbauer (⁵⁷Fe) spectroscopic analysis of macrobicyclic dioximates FeD₃(BF)₂ across a series of dioxime ligands reveals systematic differences in isomer shift (δ) and quadrupole splitting values that correlate with ligand aromaticity [1]. For glyoxime-containing clathrochelates, the isomer shift ranges from 0.31 to 0.37 mm/s relative to sodium nitroprusside, with Raman scattering values of 0.6–0.9 for aliphatic oximes compared to approximately 0.2 for aromatic oximes (furildioxime, benzil dioxime) [1]. These differences reflect variations in the electron density at the encapsulated iron(II) nucleus arising from ligand field strength and trigonal-prismatic distortion [1].

Moessbauer spectroscopy Clathrochelate complexes Electronic structure Ligand field effects

Optimal Procurement and Application Scenarios for Glyoxime (CAS 557-30-2)


Synthesis of Dichloroglyoxime for Heterocyclic and Energetic Materials Intermediates

Procure Glyoxime when the synthetic objective requires dichloroglyoxime as a key intermediate. The chlorination of Glyoxime with HCl/H₂O₂ in CaCl₂ medium yields dichloroglyoxime in 81–98% yield [1], which subsequently serves as a versatile building block for functionalized vic-dioximes, quinoxaline dioximes [2], furazan derivatives, and the energetic material precursor diazidoglyoxime (TKX-50 pathway) . Dimethylglyoxime and other alkyl-substituted analogs cannot undergo this transformation, making Glyoxime the only viable starting material for this synthetic route.

Synthesis of Iron(II) Clathrochelates Requiring Minimal Trigonal-Prismatic Distortion

Select Glyoxime for the preparation of iron(II) cage complexes (clathrochelates) where a coordination geometry closer to trigonal prismatic is desired. Glyoximate chelate fragments produce distortion angles φ of 20.7–22.6°—approximately 15–18% smaller than dimethylglyoximate fragments (24.0–24.7°) [1]. This geometric difference affects the encapsulated metal ion's electronic environment, redox potential, and spectroscopic signatures. Glyoxime-based clathrochelates also exhibit distinct Moessbauer isomer shifts (0.31–0.37 mm/s) and Raman scattering values (0.6–0.9) that distinguish them from aromatic dioxime analogs [2].

Aqueous-Phase Metal Complexation Studies and Analytical Method Development

Utilize Glyoxime for metal complexation studies requiring aqueous-phase solubility without organic co-solvents. Glyoxime dissolves in water to form an alkaline solution [1], enabling homogeneous aqueous-phase metal coordination studies and analytical applications. In contrast, dimethylglyoxime exhibits limited water solubility (~5.47 × 10⁻³ M) and requires ethanol, acetone, or pyridine co-solvents for practical use [2]. This solubility advantage simplifies waste handling, reduces solvent costs, and supports applications in environmentally regulated or solvent-sensitive laboratory settings.

Mass Spectrometric Characterization and Structural Elucidation of Dioxime Complexes

Employ Glyoxime as a reference ligand for developing and validating mass spectrometric methods for dioxime complex characterization. Glyoxime's unique negative ion fragmentation pathway—producing [M - H - H₂]⁻ as the base peak versus [M - H]⁻ for methyl- and dimethylglyoxime [1]—provides an unambiguous diagnostic signature for distinguishing unsubstituted vic-dioxime complexes from alkyl-substituted analogs in chemical ionization MS. This differentiation is critical for reaction monitoring, purity assessment, and structural confirmation in coordination chemistry research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glyoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.